I-Abopx

Description

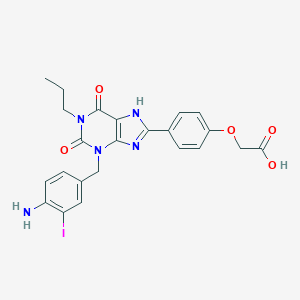

Structure

3D Structure

Properties

IUPAC Name |

2-[4-[3-[(4-amino-3-iodophenyl)methyl]-2,6-dioxo-1-propyl-7H-purin-8-yl]phenoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22IN5O5/c1-2-9-28-22(32)19-21(29(23(28)33)11-13-3-8-17(25)16(24)10-13)27-20(26-19)14-4-6-15(7-5-14)34-12-18(30)31/h3-8,10H,2,9,11-12,25H2,1H3,(H,26,27)(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKJMGIXWGPEEFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=C(N=C(N2)C3=CC=C(C=C3)OCC(=O)O)N(C1=O)CC4=CC(=C(C=C4)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22IN5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40150098 | |

| Record name | BW A522 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40150098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

575.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112533-64-9 | |

| Record name | BW A522 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112533649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BW A522 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40150098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Methodological Aspects of I Abopx As a Research Probe

Radiochemical Synthesis of ¹²⁵I-3-(4-amino-3-iodobenzyl)-8-(phenyl-4-oxyacetate)-1-propylxanthine (I-Abopx)

The utility of this compound as a research probe is critically dependent on its successful radiolabeling with an iodine isotope, typically Iodine-125 (¹²⁵I), which offers a suitable half-life and detectable gamma emission for in vitro assays. The synthesis involves the introduction of the radioiodine into a precursor molecule, followed by rigorous purification to ensure the final product is suitable for high-sensitivity binding assays.

The radioiodination of the this compound precursor is commonly achieved using an electrophilic substitution reaction on an activated aromatic ring. The Chloramine-T method is a widely employed and effective technique for this purpose. nih.govnih.govresearchgate.net Chloramine-T acts as a mild oxidizing agent that converts the radioactive sodium iodide (Na¹²⁵I) into a more reactive electrophilic iodine species (¹²⁵I⁺). researchgate.netresearchgate.net

The general procedure involves the following steps:

A precursor molecule, 3-(4-aminobenzyl)-8-(phenyl-4-oxyacetate)-1-propylxanthine, is dissolved in a suitable buffer, often a phosphate (B84403) buffer, to maintain a specific pH, typically around 7.5. gropep.com

A solution of Na¹²⁵I is added to the precursor solution.

A freshly prepared solution of Chloramine-T is then introduced to initiate the reaction. The amount of Chloramine-T is a critical parameter; it should be sufficient to oxidize the iodide but not so excessive as to cause oxidative damage to the precursor or the final product. researchgate.netresearchgate.net

The reaction is allowed to proceed for a short duration, usually 60 to 300 seconds, at room temperature. researchgate.netgropep.com

The reaction is quenched by adding a reducing agent, such as sodium metabisulfite, which neutralizes any remaining Chloramine-T and unreacted oxidized iodine, preventing further reaction and potential degradation of the product. gropep.com

This method facilitates the incorporation of the ¹²⁵I atom onto the benzyl (B1604629) ring of the precursor, yielding ¹²⁵this compound.

Following the radiolabeling reaction, the mixture contains the desired product (¹²⁵this compound), unreacted precursor, unincorporated ¹²⁵I, and various reaction byproducts. It is essential to purify the radioligand to a high radiochemical purity to ensure that binding in subsequent assays is specific to the intended molecule. nih.gov High-Performance Liquid Chromatography (HPLC) is the gold standard for this purification process. bio-works.com

Reverse-phase HPLC (RP-HPLC) is particularly effective for separating ¹²⁵this compound from the more polar impurities like free ¹²⁵I.

Principle : The separation is based on the differential partitioning of the components between a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., a gradient of acetonitrile (B52724) in water or buffer).

Procedure : The reaction mixture is injected into the HPLC system. The components are then eluted by a mobile phase with an increasing concentration of the organic solvent (gradient elution). The more nonpolar ¹²⁵this compound interacts more strongly with the stationary phase and thus has a longer retention time than the highly polar free iodide.

Outcome : The eluent is monitored by a UV detector (for the unlabeled compounds) and a radioactivity detector. The fraction corresponding to the radioactive peak of ¹²⁵this compound is collected, yielding a highly purified radioligand solution. The solvent is then typically removed under vacuum, and the purified ¹²⁵this compound is reconstituted in an appropriate buffer for storage and use in binding assays.

Advanced Radioligand Binding Assay Methodologies

Radioligand binding assays are fundamental tools used to characterize the interaction between a ligand and its receptor. giffordbioscience.comperceptive.com With purified ¹²⁵this compound, detailed pharmacological properties of adenosine (B11128) receptors, particularly the A₂B subtype, can be investigated.

To study the binding of ¹²⁵this compound specifically to the human A₂B adenosine receptor (A₂BAR), a biological system with a high density of this receptor is required. This is typically achieved by using a cell line, such as Human Embryonic Kidney 293 (HEK-293) cells, that has been genetically engineered to stably overexpress the recombinant human A₂BAR. revvity.comnih.govresearchgate.net

The preparation of membranes from these cells is a critical first step for in vitro binding assays:

Cell Culture : HEK-293 cells expressing the human A₂BAR are grown in large quantities in appropriate culture media until they reach a high density. nih.govresearchgate.net

Harvesting : The cells are detached from the culture flasks and collected by centrifugation.

Lysis : The cell pellet is resuspended in a cold buffer and then broken open (lysed) to release the cellular contents. This is commonly done using methods like homogenization or sonication.

Centrifugation : The cell lysate is subjected to a series of centrifugation steps. An initial low-speed spin removes nuclei and intact cells. The resulting supernatant is then centrifuged at a high speed, which pellets the cell membranes.

Washing and Storage : The membrane pellet is washed with fresh buffer to remove any remaining cytosolic components and then resuspended in a final assay buffer. The protein concentration of the membrane preparation is determined, and the membranes are typically stored in aliquots at -80°C until use.

This process yields a membrane preparation highly enriched in the target A₂B adenosine receptors, providing an ideal substrate for binding assays. revvity.com

Equilibrium saturation binding assays are performed to determine two key parameters of ¹²⁵this compound binding to the A₂B receptor: the dissociation constant (K D) and the maximum receptor density (Bmax). giffordbioscience.comperceptive.com The K D is a measure of the radioligand's affinity for the receptor; a lower K D value indicates higher affinity. youtube.comresearchgate.net Bmax represents the total concentration of receptors in the tissue preparation. giffordbioscience.com

The assay involves:

Incubating a constant amount of the prepared cell membranes with increasing concentrations of ¹²⁵this compound until equilibrium is reached. nih.gov

For each concentration of ¹²⁵this compound, two sets of experiments are run in parallel:

Total Binding : Membranes are incubated with only the radioligand.

Non-specific Binding : Membranes are incubated with the radioligand plus a high concentration of an unlabeled competing ligand that also binds to the A₂B receptor. This displaces the radioligand from the receptors, so any remaining bound radioactivity is considered non-specific (e.g., binding to the filter or lipids).

After incubation, the receptor-bound radioligand is separated from the free radioligand, typically by rapid vacuum filtration through glass fiber filters.

The radioactivity trapped on the filters is quantified using a gamma counter.

Specific Binding is calculated by subtracting the non-specific binding from the total binding at each radioligand concentration.

The specific binding data are then plotted against the concentration of ¹²⁵this compound and analyzed using non-linear regression to fit a one-site binding model, which yields the K D and Bmax values. nih.gov

Table 1: Representative Saturation Binding Data for ¹²⁵this compound at A₂B Adenosine Receptors

Analysis of such data would yield a K D of approximately 0.8 nM and a Bmax of 3200 fmol/mg protein.

Competition binding assays are used to determine the affinity of unlabeled test compounds for a receptor by measuring their ability to compete with a radioligand for binding. researchgate.netnih.gov In this context, ¹²⁵this compound is used as the radiolabeled probe to determine the binding affinities (expressed as the inhibitory constant, K i) of various unlabeled compounds for the A₂B adenosine receptor. researchgate.netspringernature.com

The experimental setup involves:

Incubating cell membranes with a fixed concentration of ¹²⁵this compound (typically at a concentration close to its K D value).

A range of increasing concentrations of the unlabeled competitor compound is added to the incubation.

As the concentration of the competitor increases, it displaces more of the ¹²⁵this compound from the receptors, leading to a decrease in specific binding.

The concentration of the competitor that inhibits 50% of the specific binding of ¹²⁵this compound is determined and is known as the IC₅₀ value.

The K i value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: K i = IC₅₀ / (1 + [L]/K D) where [L] is the concentration of the radioligand (¹²⁵this compound) and K D is its dissociation constant determined from saturation experiments.

This methodology allows for the screening and pharmacological characterization of numerous unlabeled compounds, providing valuable information on their potency and selectivity for the A₂B receptor.

Table 2: Representative Competition Binding Data for Various Compounds at A₂B Receptors using ¹²⁵this compound

Assay conditions: [¹²⁵this compound] = 0.8 nM (equal to its K D).

Evaluation of Specific and Non-Specific Binding Components

The utility of this compound as a research probe is critically dependent on its binding characteristics, specifically the differentiation between its specific binding to the target of interest and its non-specific binding to other cellular components. The evaluation of these binding components is a fundamental aspect of its methodological validation, typically achieved through radioligand binding assays.

In these assays, a radiolabeled form of this compound is incubated with a biological preparation, such as cell membranes expressing the receptor of interest. The total binding is measured as the total amount of radioactivity associated with the preparation. To distinguish specific from non-specific binding, a parallel set of experiments is conducted in the presence of a high concentration of a non-radiolabeled competing ligand that has high affinity for the same receptor. This competitor displaces the radiolabeled this compound from the specific receptor sites. The radioactivity that remains bound in the presence of this excess competitor is defined as non-specific binding. Specific binding is then calculated by subtracting the non-specific binding from the total binding.

Several factors can influence non-specific binding, including the physicochemical properties of this compound, the nature of the biological preparation, and the assay conditions. Methodological strategies to minimize non-specific binding are crucial for obtaining accurate and reproducible data. These can include optimizing the concentration of the radioligand, using appropriate blocking agents in the assay buffer, and employing efficient washing steps to remove unbound radioligand. The goal is to achieve a high signal-to-noise ratio, where specific binding is significantly higher than non-specific binding, thereby ensuring the reliability of this compound as a research tool.

Quantitative Pharmacological Characterization of this compound Binding Properties

A thorough quantitative pharmacological characterization is essential to understand the interaction of this compound with its target receptors. This involves determining its binding affinity, potency, and selectivity across various receptor subtypes.

Analysis of Binding Affinity and Potency Across Adenosine Receptor Subtypes

The binding affinity of this compound for the different adenosine receptor subtypes (A1, A2A, A2B, and A3) is a key determinant of its pharmacological profile. This is typically quantified by determining the equilibrium dissociation constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors at equilibrium. A lower Ki value indicates a higher binding affinity.

Competitive radioligand binding assays are the standard method for determining the Ki of an unlabeled compound like this compound. In these experiments, a fixed concentration of a radiolabeled ligand with known affinity for a specific adenosine receptor subtype is incubated with the receptor preparation in the presence of varying concentrations of this compound. By measuring the ability of this compound to displace the radioligand, an IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is obtained. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

To illustrate how such data is typically presented, the following interactive table provides a template based on representative data for various standard adenosine receptor ligands.

Binding Affinity (Ki, nM) of Standard Ligands at Human Adenosine Receptor Subtypes

| Compound | A1 Receptor Ki (nM) | A2A Receptor Ki (nM) | A2B Receptor Ki (nM) | A3 Receptor Ki (nM) |

| This compound | Data Not Available | Data Not Available | Data Not Available | High Affinity (Antagonist) |

| CPA | 0.6 | 1300 | >10000 | 440 |

| NECA | 14 | 20 | 620 | 25 |

| CGS-21680 | 290 | 22 | 3300 | 1100 |

| IB-MECA | 2500 | 2800 | >10000 | 1.2 |

This table is for illustrative purposes to show the typical format for presenting binding affinity data. The values for the standard ligands are representative and may vary between different studies. The information for this compound reflects its known high affinity for the A3 receptor, with specific Ki values for all subtypes pending further published research.

Assessment of Specificity and Non-Selectivity Considerations of this compound

The specificity of this compound refers to its ability to bind preferentially to a single target, in this case, a particular adenosine receptor subtype, with minimal interaction with other receptors or cellular components. High specificity is a desirable characteristic for a research probe to ensure that the observed effects are attributable to its interaction with the intended target.

The selectivity of this compound is quantitatively assessed by comparing its binding affinity (Ki) across the different adenosine receptor subtypes. A high degree of selectivity for one subtype over the others is indicated by a large difference in Ki values. For instance, a compound with a low nanomolar Ki for the A3 receptor and micromolar Ki values for the A1, A2A, and A2B receptors would be considered highly A3-selective.

Based on available information, this compound is recognized as a potent antagonist with high affinity for the A3 adenosine receptor. However, a complete and detailed selectivity profile requires comprehensive binding data across all adenosine receptor subtypes, as well as screening against a panel of other unrelated receptors to rule out significant off-target interactions. The absence of such comprehensive data in the public domain currently limits a definitive assessment of its broader selectivity profile. Further research is necessary to fully elucidate the specificity and potential non-selective interactions of this compound.

I Abopx in the Elucidation of Adenosine Receptor Structure Activity Relationships Sar

Investigation of Alkylxanthine Derivative Antagonism at Human Adenosine (B11128) Receptors

Competitive binding assays utilizing ¹²⁵I-Abopx have been pivotal in screening a multitude of alkylxanthine derivatives to determine their affinity for human adenosine receptors. acs.orgnih.gov These studies have systematically explored the impact of various substituents on the xanthine (B1682287) core, providing a detailed map of the structural requirements for potent and selective antagonism.

Impact of Substitutions at the 1- and 3-Positions on Binding Affinity

Modifications at the N1 and N3 positions of the xanthine scaffold have been shown to significantly influence binding affinity and selectivity. Research indicates that larger alkyl groups at the 1-position are generally favored for affinity at the human A2B receptor. nih.gov For instance, substitution with 2-phenylethyl or other alkyl and olefinic groups at the N1-position, coupled with a hydrogen or methyl group at the N3-position, enhances A2B selectivity. acs.orgnih.gov In a series of 8-phenyl analogues, it was observed that having a larger alkyl group at the 1-position compared to the 3-position was beneficial for human A2B receptor affinity. nih.gov

| Compound | N1-Substituent | N3-Substituent | 8-Position Substituent | Ki (nM) at human A2B Receptor |

| 1-Allyl-3-methyl-8-phenylxanthine | Allyl | Methyl | Phenyl | 37 |

| 1-Propylxanthine (B20157) | Propyl | H | H | >13-fold more potent than enprofylline (B1671344) |

| Enprofylline | H | Propyl | H | ~2-fold more potent than theophylline (B1681296) |

| Theophylline | Methyl | Methyl | H | - |

| Pentoxifylline | (5-oxohexyl) | Methyl | H | Equipotent to enprofylline |

Structure-Activity Analysis of 8-Phenylxanthine (B3062520) Functionalized Congeners

The development of 8-phenylxanthine derivatives has led to some of the most potent and selective A2B receptor antagonists. This compound, itself an 8-phenylxanthine derivative, has been fundamental in characterizing these congeners.

Correlation Between Chemical Structure and Affinity at A2B Receptors

Studies involving 8-phenylxanthine functionalized congeners have demonstrated that these compounds can achieve high affinity, with Ki values in the range of 10 to 100 nM at human A2B receptors. nih.gov The nature of the substituents on the 8-phenyl ring is a key determinant of affinity. For example, an electron-rich phenyl ring is preferred for A2B receptor binding. nih.gov The length and nature of the alkyl groups at the 1- and 3-positions also modulate affinity, with a larger alkyl group at the 1-position generally favoring higher affinity. nih.gov

| Compound | N1-Substituent | N3-Substituent | 8-Position Substituent | Ki (nM) at human A2B Receptor |

| 1-Allyl-3-methyl-8-phenylxanthine | Allyl | Methyl | Phenyl | 37 |

| XCC-NHS (MRS 1204) | Propyl | Propyl | 4-[[[[N-succinimidyloxy]carbonyl]methyl]oxy]phenyl | 9.75 |

| XCC | Propyl | Propyl | 4-[[[carboxy]methyl]oxy]phenyl | Potent |

| XAC | Propyl | Propyl | 4-[[[[(2-aminoethyl)amino]carbonyl]methyl]oxy]phenyl | Potent |

Identification of Key Pharmacophores for Enhanced A2B Receptor Binding and Selectivity

Pharmacophore modeling based on selective A2B antagonists has identified several key features essential for high-affinity binding and selectivity. A successful pharmacophore model for A2B antagonists includes a ring aromatic feature, a hydrophobic aliphatic feature, and two hydrogen bond acceptor lipid features. acs.orgnih.govacs.org These features are crucial for the interaction with the A2B receptor binding pocket. acs.orgnih.govacs.org The flat xanthine core, a propyl substitution at the N1-position, a hydrogen bond acceptor at the C6-carbonyl, a hydrogen bond donor at the N7-hydrogen, and a phenyl ring at the 8-position are considered important pharmacophoric elements for significant interaction with the A2B receptor. mdpi.com

Comparative SAR Studies Using this compound with Other Xanthine Derivatives

Comparative studies are essential for contextualizing the properties of new ligands. This compound has been used in binding assays to compare the affinity of various standard and novel xanthine derivatives.

For example, enprofylline was found to be approximately twofold more potent than theophylline in A2B receptor binding. nih.gov In the same series of experiments, 1-propylxanthine was shown to be over 13 times more potent than enprofylline at human A2B receptors. acs.orgnih.gov

Among the more potent 8-phenylxanthine derivatives, an N-hydroxysuccinimide ester of XCC, known as MRS 1204, exhibited a high affinity with a Ki of 9.75 nM and was found to be the most selective in its series, with at least a 20-fold selectivity for the A2B receptor. nih.gov Derivatives of XCC and XAC, including hydrazide, aminoethyl, and fluoroethyl amide derivatives, as well as certain amino acid conjugates, were also identified as highly potent antagonists at the human A2B receptor. nih.gov These comparative analyses, facilitated by the use of this compound, have been crucial in identifying promising candidates for further development.

Molecular and Cellular Biology Research Facilitated by I Abopx

Cellular Expression and Localization Studies of Adenosine (B11128) Receptors

I-Abopx plays a crucial role in identifying and characterizing adenosine receptors in various cellular and tissue contexts, enabling researchers to map their distribution and understand their physiological relevance.

Studies utilizing this compound have significantly contributed to the analysis of recombinant adenosine receptor expression in established cell lines. For instance, this compound has been employed in research involving stably transfected Chinese Hamster Ovary (CHO) cells to characterize the human A3 adenosine receptor. uni.luctdbase.orgguidetomalariapharmacology.org These studies demonstrated that this compound effectively blocks the human A3 receptor, confirming its expression and functionality in these engineered systems. uni.luctdbase.orgguidetomalariapharmacology.org Furthermore, radiolabeled this compound, specifically [¹²⁵I]ABOPX, has been utilized in binding assays to assess A2B receptor binding in human embryonic kidney (HEK293) cell membranes, highlighting its utility in quantifying receptor expression levels and binding characteristics in a controlled cellular environment. guidetopharmacology.org

Beyond recombinant systems, this compound has been vital for detecting endogenous adenosine receptors in native tissues, providing insights into their physiological distribution. Research has shown that the A3 adenosine receptor transcript, for which this compound acts as an antagonist, is widely distributed in human tissues, with particularly abundant expression observed in the lung and liver. uni.luctdbase.orgguidetomalariapharmacology.org In sheep, the A3 receptor transcript is most prevalent in the lung, spleen, and pineal gland, while in rats, its expression is primarily concentrated in the testis. uni.luctdbase.orgguidetomalariapharmacology.org The compound has also been used to investigate the expression of A3 receptors on human peripheral blood eosinophils, further demonstrating its applicability in understanding receptor localization in various biological matrices. fishersci.be

Functional Characterization of Adenosine Receptor Activation and Antagonism

This compound is a key compound for dissecting the functional consequences of adenosine receptor activation and the mechanisms of their antagonism, particularly concerning G protein-coupled signaling pathways.

The functional impact of this compound binding has been extensively studied in the context of cyclic AMP (cAMP) accumulation, a common second messenger pathway for adenosine receptors. In studies using stably transfected CHO cells, the presence of antagonists like this compound resulted in a right-shift of the dose-response curves for N-ethylcarboxamidoadenosine (NECA)-induced inhibition of forskolin-stimulated cAMP accumulation. uni.luctdbase.orgguidetomalariapharmacology.org This right-shift is a classic pharmacological indicator of competitive antagonism, demonstrating that this compound effectively competes with agonists for receptor binding, thereby preventing or reducing the downstream signaling events that lead to changes in cAMP levels. uni.luctdbase.orgguidetomalariapharmacology.org

This compound has been pharmacologically characterized as a potent and selective A3 adenosine receptor antagonist. Its efficacy in blocking receptor activity has been quantified through various experimental approaches. For the ovine A3 receptor, this compound exhibits a high affinity with a Kᵢ value of 3 nM, while for the human A3 receptor, the Kᵢ is 19 nM. zhanggroup.org

A comparative analysis of antagonist potencies against the human A3 receptor revealed the following order of potency: this compound > 1,3-dipropyl-8-(4-acrylate)phenylxanthine (BW-A1433) > xanthine (B1682287) amino congener (XAC) >> 1,3-dipropyl-8-cyclopentylxanthine (DPCPX). uni.luctdbase.orgguidetomalariapharmacology.org This hierarchy underscores this compound's superior antagonistic properties among these xanthine derivatives. In in vivo studies, this compound has also been shown to dose-dependently and surmountably block the hypotensive response induced by N6-2-(4-Aminophenyl)ethyladenosine (APNEA) in rats, further confirming its potent antagonistic action in a physiological setting. zhanggroup.org

Table 1: Antagonist Potency (Kᵢ) of this compound and Other Xanthine Derivatives at Human A3 Adenosine Receptors zhanggroup.orguni.luctdbase.orgguidetomalariapharmacology.org

| Compound | Kᵢ (nM) at Human A3 Receptor |

| This compound | 19 |

| 1,3-dipropyl-8-(4-acrylate)phenylxanthine (BW-A1433) | 55 |

| Xanthine amino congener (XAC) | 70 |

| 1,3-dipropyl-8-cyclopentylxanthine (DPCPX) | 750 |

Mechanistic Insights into Ligand-Receptor Interactions at the Molecular Level

This compound has provided crucial mechanistic insights into the molecular interactions between ligands and adenosine receptors. Studies employing Schild analyses have demonstrated a strong correlation between antagonist potencies determined by this method and those established through competition for radioligand binding. uni.luctdbase.org This correlation indicates that this compound binds to the A3 receptor in a competitive manner, suggesting that it interacts with or near the orthosteric binding site where endogenous adenosine and other agonists bind. uni.luctdbase.org

The high affinity and potent blocking effect of this compound for the A3 receptor contribute significantly to understanding the specific structural requirements for A3 receptor antagonism. zhanggroup.orguni.luctdbase.orgguidetomalariapharmacology.org Its chemical structure, characterized as a xanthine derivative with particular substitutions, serves as a molecular template for investigating the key molecular recognition features at the A3 receptor binding site. uni.luctdbase.orgwikipedia.orgnih.gov By studying how this compound interacts with the receptor, researchers can infer important details about the receptor's binding pocket architecture and the types of chemical interactions (e.g., hydrogen bonding, hydrophobic interactions) that mediate high-affinity binding. This molecular-level understanding is critical for the rational design of new pharmacological agents targeting adenosine receptors.

Understanding Ligand-Induced Receptor Conformations

Ligand binding to G protein-coupled receptors (GPCRs), such as adenosine receptors, is known to induce specific conformational changes that are crucial for receptor activation and subsequent cellular signaling researchgate.net. This compound, as a selective A3 adenosine receptor antagonist, plays a key role in understanding these ligand-induced receptor conformations.

Research has utilized this compound in competition binding studies to characterize the binding properties of adenosine receptors. For instance, studies comparing the binding of this compound with other compounds to recombinant canine A1 and A3 adenosine receptors have highlighted its high selectivity for the A3 subtype guidetopharmacology.org. Such studies provide critical data (e.g., K_i values) that reflect the affinity of the ligand for the receptor, which is directly related to the stability of the ligand-receptor complex and the specific conformations it stabilizes.

The high affinity of this compound for the A3 receptor (Ki values of 3 nM for ovine and 19 nM for human A3 receptors) indicates a strong and specific interaction with the receptor binding pocket bio-techne.com. This strong interaction suggests that this compound is effective in stabilizing a particular inactive or antagonist-bound conformation of the A3 receptor, thereby preventing agonist binding and subsequent activation. Understanding these specific interactions is vital for the rational design of new therapeutic agents targeting adenosine receptors. Furthermore, studies involving this compound have also revealed interspecies differences in A3 adenosine receptor biology and ligand affinity, underscoring the importance of species-specific considerations in receptor pharmacology guidetopharmacology.org.

Table 1: Affinity (Ki) of this compound for Adenosine Receptors

| Receptor Subtype | Species | Ki (nM) |

| A3 | Ovine | 3 |

| A3 | Human | 19 |

Dynamics of this compound Dissociation from Receptor Binding Pockets

The dynamics of ligand dissociation from receptor binding pockets are fundamental to understanding the duration and efficacy of a compound's pharmacological action. While direct kinetic dissociation rates (off-rates) for this compound are not extensively detailed in the provided literature, its high affinity for the A3 adenosine receptor provides indirect insights into its dissociation dynamics bio-techne.com.

A low K_i value, as observed for this compound on the A3 receptor, generally correlates with a slow dissociation rate, meaning the compound forms a relatively stable complex with the receptor and remains bound for a longer period. This prolonged occupancy contributes to its potent antagonistic effects.

This compound's role as an antagonist in functional assays further illustrates its dissociation dynamics. For example, in studies investigating adenosine A3 receptors on human eosinophils, this compound was shown to partially attenuate responses induced by the A3 receptor agonist IB-MECA uni.lu. This competitive antagonism implies a dynamic equilibrium where both the agonist and antagonist compete for the same binding site. The ability of this compound to effectively block agonist-induced effects suggests that it binds with sufficient stability to outcompete the agonist, or that its dissociation from the receptor is slow enough to maintain a significant level of receptor blockade. Such observations, derived from equilibrium binding and functional studies, are crucial for inferring the kinetic behavior of this compound within the receptor binding pocket, even in the absence of explicit kinetic measurements.

Advanced Characterization Techniques and Omics Technologies in I Abopx Research Context

Advanced Spectroscopic and Imaging Techniques for Receptor Characterization

The precise understanding of how I-Abopx interacts with the A3 adenosine (B11128) receptor necessitates a detailed structural and dynamic characterization of the receptor itself. While direct structural data of this compound in complex with the A3AR remains to be elucidated, a variety of advanced spectroscopic and imaging techniques are being applied to unravel the intricacies of A3AR structure and function, paving the way for a deeper comprehension of its antagonism.

Synchrotron-Based Techniques (e.g., X-ray Crystallography, SAXS) for Structural Determination

Synchrotron-based X-ray techniques are powerful tools for determining the three-dimensional structure of biological macromolecules at atomic resolution. X-ray crystallography, a cornerstone of structural biology, has been instrumental in solving the structures of numerous G protein-coupled receptors (GPCRs). Although a crystal structure of the A3AR in complex with an antagonist like this compound has not yet been reported, the foundational work on the crystal structure of xanthine (B1682287), the core scaffold of this compound, provides valuable insights into the fundamental chemistry of this class of compounds.

Small-Angle X-ray Scattering (SAXS) is another synchrotron-based technique that provides information about the shape and conformation of macromolecules in solution. SAXS can be particularly useful for studying the conformational changes in receptors like the A3AR upon ligand binding, offering a glimpse into the dynamic nature of receptor activation and antagonism.

Cryo-Electron Microscopy (Cryo-EM) for Macromolecular Complex Visualization

Recent breakthroughs in cryo-electron microscopy (Cryo-EM) have revolutionized the field of structural biology, enabling the determination of high-resolution structures of challenging membrane proteins like GPCRs. Several recent studies have successfully determined the Cryo-EM structures of the human A3 adenosine receptor in complex with various agonists. These structures have provided a wealth of information regarding the architecture of the ligand-binding pocket, the mechanism of receptor activation, and the conformational changes that occur upon agonist binding.

These agonist-bound A3AR structures serve as crucial templates for understanding the binding of antagonists like this compound. By comparing the active-state conformations with computational models of the antagonist-bound state, researchers can infer the molecular determinants of this compound's inhibitory action. The detailed views of the orthosteric binding site offered by Cryo-EM are invaluable for structure-based drug design efforts aimed at developing novel A3AR modulators.

Integration of Omics Technologies for Systems-Level Understanding

To comprehend the full biological impact of this compound, it is essential to move beyond the single-molecule level and investigate its effects on a systems-wide scale. Omics technologies, which allow for the comprehensive analysis of entire sets of biological molecules, are poised to play a pivotal role in this endeavor.

Transcriptomics and Proteomics for Adenosine Receptor Expression and Regulation

Transcriptomics, the study of the complete set of RNA transcripts in a cell or organism, can reveal how this compound treatment alters gene expression patterns. By analyzing changes in the mRNA levels of adenosine receptors and other related signaling molecules, researchers can gain insights into the regulatory networks that are modulated by A3AR antagonism. While specific transcriptomic studies on this compound are not yet available, research on other adenosine receptor modulators has demonstrated the power of this approach in identifying downstream signaling pathways and potential therapeutic targets.

Proteomics, the large-scale study of proteins, provides a complementary view by quantifying changes in protein expression and post-translational modifications. Proteomic profiling of cells or tissues treated with this compound could identify alterations in the levels of the A3AR itself, as well as other proteins involved in its signaling cascade. This information is critical for understanding the long-term cellular responses to A3AR blockade.

Spatial Omics for Receptor Distribution within Cellular Contexts

Spatial omics technologies are emerging as powerful tools to visualize the distribution of biomolecules within their native tissue context. Techniques like in situ hybridization can map the location of adenosine receptor mRNAs, providing a detailed picture of which cell types and anatomical regions express the A3AR. For instance, studies in rats have shown widespread expression of A3 receptor mRNA throughout the central nervous system and in many peripheral tissues. Furthermore, immunohistochemistry has been used to localize A3AR protein in specific cellular compartments, such as the nerve terminals and muscle cells of the neuromuscular junction.

Future spatial transcriptomics and proteomics studies could be employed to investigate how this compound treatment might alter the spatial organization of A3AR expression and the surrounding cellular microenvironment, offering a deeper understanding of its tissue-specific effects.

Computational Bioinformatics for Data Analysis and Interpretation

The vast datasets generated by advanced characterization and omics technologies necessitate the use of sophisticated computational and bioinformatics tools for analysis and interpretation. Molecular modeling, including homology modeling and molecular dynamics simulations, has been extensively used to study the A3 adenosine receptor. These computational approaches have been crucial in predicting the binding modes of antagonists and understanding the conformational changes associated with receptor activation and inhibition.

Future Directions and Research Gaps in I Abopx Applications

Development of Novel, Highly Selective Radioligands with Improved Kinetic Profiles

I-Abopx ([125I]ABOPX) has historically served as a radioligand for adenosine (B11128) receptor studies. For the A2B receptor subtype, this compound was noted for its low affinity and rapid dissociation rate, which limited its utility in comprehensive pharmacological characterization nih.govnih.gov. This limitation has spurred the development of newer, higher-affinity radioligands for A2B receptors, such as [3H]MRS 1754, [3H]OSIP339391, and [3H]MRE 2029F20, which exhibit improved kinetic profiles suitable for more robust binding studies nih.govnih.gov.

Despite these advancements, there remains an ongoing need for the development of novel radioligands across all adenosine receptor subtypes (A1, A2A, A2B, and A3) that possess enhanced selectivity, higher affinity, and optimized kinetic properties. Specifically, radioligands with slower dissociation rates are crucial for prolonged binding experiments and for advanced in vivo imaging techniques, which require stable receptor occupancy.

However, it is important to note that this compound is recognized as a potent and selective A3 adenosine receptor antagonist, demonstrating high affinity for both ovine (Ki=3 nM) and human (Ki=19 nM) A3 receptors probechem.com. It has also been identified as the most potent xanthine (B1682287) antagonist for the human A3 receptor in certain studies pnas.org. This specific potency and selectivity for the A3 subtype suggest that future research could focus on optimizing the this compound scaffold to develop even more refined A3-selective radioligands or therapeutic agents, thereby leveraging its inherent strengths for this particular receptor.

Application of this compound in High-Throughput Screening for Adenosine Receptor Modulators

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid identification of compounds that modulate specific biological targets. This compound has been utilized in binding assays, such as the displacement of [125I]this compound by other compounds (e.g., caffeine) to assess their activity at adenosine receptors guidetopharmacology.org.

Given this compound's established potency and selectivity as an A3 adenosine receptor antagonist, it holds significant potential as a probe in HTS campaigns specifically aimed at discovering novel A3 receptor agonists or antagonists probechem.compnas.org. Its well-defined binding characteristics make it a valuable tool for identifying lead compounds that interact with the A3 receptor. For instance, its use in displacement assays can help quantify the binding affinity of new chemical entities to the A3 receptor.

Conversely, for other adenosine receptor subtypes, particularly A2B, where this compound exhibits lower affinity and non-selectivity, its application in HTS might be limited nih.govnih.gov. In such cases, the use of more recently developed, highly selective radioligands would be more appropriate to ensure the identification of truly selective modulators for those specific receptor subtypes. Therefore, the future application of this compound in HTS is likely to be most impactful when focused on the A3 adenosine receptor.

Leveraging Artificial Intelligence and Machine Learning for Predictive Modeling in Ligand Design

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is revolutionizing drug discovery, offering unprecedented capabilities for predictive modeling and rational ligand design. These computational approaches can significantly accelerate the identification and optimization of compounds targeting G protein-coupled receptors (GPCRs), including adenosine receptors.

AI/ML algorithms can be trained on vast datasets of chemical structures and their corresponding biological activities (e.g., binding affinities, selectivity profiles, kinetic rates). For adenosine receptor ligands, including this compound and other known modulators, these models can:

Predict Binding Affinity and Selectivity: Accurately forecast how new chemical compounds will bind to specific adenosine receptor subtypes and predict their selectivity over other subtypes, thereby reducing the need for extensive experimental testing.

De Novo Design: Generate novel chemical scaffolds with desired pharmacological properties, potentially leading to the discovery of entirely new classes of adenosine receptor modulators.

Optimize Kinetic Profiles: Predict and optimize kinetic parameters, such as association and dissociation rates, which are crucial for developing radioligands with improved characteristics, addressing the gaps highlighted in Section 7.1.

Virtual Screening: Efficiently screen large virtual libraries of compounds to identify promising candidates for experimental synthesis and testing.

Data derived from studies involving this compound, such as its binding affinity to A3 receptors and its comparative profile against other adenosine receptor subtypes, can be invaluable for training these AI/ML models. By leveraging these technologies, researchers can move beyond empirical screening to a more rational and predictive approach for designing novel adenosine receptor ligands with superior pharmacological properties, potentially overcoming the limitations observed with earlier compounds like this compound for certain receptor subtypes.

Exploration of this compound in Emerging Areas of Adenosine Receptor Biology

Adenosine receptors play diverse and critical roles in numerous physiological and pathophysiological processes, including inflammation, cardiovascular regulation, neurological function, and cancer nih.govpnas.orgresearchgate.net. As a potent and selective A3 adenosine receptor antagonist, this compound is a valuable tool for probing the biological functions of this specific receptor subtype and exploring its therapeutic potential in emerging areas of research probechem.compnas.org.

Emerging research areas where this compound could be instrumental include:

Respiratory and Hepatic Diseases: The A3 adenosine receptor transcript is notably widespread in the lung and liver pnas.org. This suggests that A3 receptor modulation could play a significant role in the pathophysiology of various respiratory and hepatic conditions. This compound can be used to further elucidate the precise roles of A3 receptors in these organs and to investigate its potential as a therapeutic agent for diseases affecting these systems.

Inflammatory Conditions: Adenosine, acting via its receptors, is known to mediate anti-inflammatory effects, particularly through the A2A receptor researchgate.net. However, the A3 receptor also plays a role in inflammatory processes, and its modulation could offer novel therapeutic avenues pnas.org. This compound, as an A3 antagonist, can be used in preclinical models of inflammatory diseases to understand the contribution of A3 receptor blockade to disease progression or resolution.

Cancer Biology: Adenosine signaling is increasingly recognized for its role in the tumor microenvironment, influencing tumor growth, metastasis, and immune evasion. The A3 receptor is implicated in certain cancers, and selective A3 antagonists like this compound could be explored for their anti-cancer potential, either as monotherapy or in combination with existing treatments.

Neurodegenerative Disorders: While A1 and A2A receptors are extensively studied in the central nervous system, the role of A3 receptors in neurodegenerative diseases is an evolving area. This compound can serve as a pharmacological probe to dissect the contribution of A3 receptor signaling to neuronal health, neuroinflammation, and disease progression in conditions such as Alzheimer's or Parkinson's disease.

Continued research utilizing selective tools like this compound is essential to fully elucidate the complex roles of A3 adenosine receptors in health and disease and to unlock their full therapeutic potential in these burgeoning fields of adenosine receptor biology.

Compound Names and PubChem CIDs

Q & A

Basic Research Questions

Q. How do I formulate a focused research question for studying I-Abopx in experimental settings?

- Methodological Answer : Begin by narrowing your topic to a specific aspect of this compound (e.g., synthesis pathways, molecular interactions). Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine the question. For example: "How do temperature variations during synthesis affect the crystallographic stability of this compound?" Test the question’s scope by reviewing existing literature for gaps and revising iteratively based on preliminary data .

Q. What experimental protocols ensure reproducibility in this compound studies?

- Methodological Answer : Document all synthesis and characterization steps in detail, including instrumentation parameters (e.g., NMR settings, XRD conditions). Use standardized purity assessment methods (e.g., HPLC with reference standards) and report deviations. Publish supporting information (e.g., raw spectral data, crystallographic files) in open-access repositories to enable replication .

Q. How can I validate contradictory data in this compound’s thermodynamic properties?

- Methodological Answer : Conduct triangulation by cross-verifying results via multiple techniques (e.g., calorimetry, computational simulations). Re-examine experimental assumptions (e.g., solvent purity, ambient humidity) and analyze outliers statistically. Compare findings with prior studies to identify systemic biases or methodological discrepancies .

Advanced Research Questions

Q. What strategies resolve ambiguities in this compound’s reaction mechanisms under varying pH conditions?

- Methodological Answer : Use kinetic isotope effects (KIE) and isotopic labeling to track reaction pathways. Pair experimental data with DFT (Density Functional Theory) simulations to model intermediate states. Validate hypotheses through controlled pH titration experiments with real-time monitoring (e.g., UV-Vis spectroscopy) .

Q. How should I design longitudinal studies to assess this compound’s stability in biological systems?

- Methodological Answer : Establish a cohort model (in vitro or in vivo) with defined sampling intervals. Monitor degradation products via LC-MS and correlate with environmental variables (e.g., enzymatic activity, oxidative stress). Include control groups and blinded analysis to mitigate observer bias. Ethical clearance and informed consent protocols are critical for human tissue studies .

Q. What computational frameworks are optimal for predicting this compound’s binding affinity with protein targets?

- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with MD (Molecular Dynamics) simulations to assess binding stability. Validate predictions using SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry). Address force field limitations by cross-referencing multiple software packages (e.g., GROMACS vs. AMBER) .

Q. How do I reconcile discrepancies between empirical data and theoretical models of this compound’s electronic properties?

- Methodological Answer : Perform sensitivity analyses on model parameters (e.g., basis sets in DFT). Compare experimental results (e.g., cyclic voltammetry) with computational outputs under identical conditions. Publish negative results to highlight boundary conditions of existing theories .

Methodological Best Practices

- Data Management : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Use version-controlled repositories (e.g., Zenodo) for raw data and scripts .

- Ethical Compliance : Disclose conflicts of interest and obtain IRB approval for studies involving human-derived samples .

- Peer Review : Pre-submit manuscripts to preprint servers for community feedback, addressing critiques in the final submission .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.